molecular formula C28H31ClN4O4S B2428589 1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 403729-60-2

1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No. B2428589
CAS RN: 403729-60-2
M. Wt: 555.09
InChI Key: NWCIOAIGRINKGS-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H31ClN4O4S and its molecular weight is 555.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide is intricately linked to a variety of synthesized compounds with similar structures, primarily used in the exploration of potential antimicrobial agents. Studies reveal that derivatives of this compound, notably those with quinazolinone and thiazolidinone structures, have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal species (Desai et al., 2007) (Desai et al., 2011). Additionally, the synthesis and structural elucidation of such compounds, including their derivative forms, have been extensively studied through techniques such as X-ray diffraction, illustrating the precise molecular arrangements and aiding in the understanding of their potential biological interactions (Okul et al., 2019) (Mazina et al., 2004).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, the structural motif of this compound is often modified to explore its therapeutic potential. Notably, the compound is structurally related to a potent calcitonin gene-related peptide (CGRP) receptor antagonist, indicating its relevance in pharmaceutical research and development (Cann et al., 2012). Moreover, the structural analogs of this compound have been synthesized and characterized, emphasizing their potential as antimicrobial agents (Patel et al., 2012).

Antimicrobial Studies

The antimicrobial properties of compounds structurally related to this compound have been a significant focus. Studies have demonstrated the synthesis and evaluation of such compounds, particularly their effectiveness against a range of bacterial and fungal strains, suggesting their potential use in combating microbial infections (Patel & Patel, 2010).

properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O4S/c1-2-3-4-13-33-27(37)22-10-7-20(26(36)32-14-11-19(12-15-32)25(30)35)16-23(22)31-28(33)38-17-24(34)18-5-8-21(29)9-6-18/h5-10,16,19H,2-4,11-15,17H2,1H3,(H2,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCIOAIGRINKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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